2,4-dichloro-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}benzamide
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Overview
Description
3-(2,4-dichlorobenzoyl)-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea is a synthetic organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a dichlorobenzoyl group, a morpholine sulfonyl group, and a phenyl thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorobenzoyl)-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dichlorobenzoyl intermediate: This step involves the reaction of 2,4-dichlorobenzoyl chloride with an appropriate amine to form the dichlorobenzoyl intermediate.
Introduction of the morpholine sulfonyl group: The intermediate is then reacted with morpholine-4-sulfonyl chloride under suitable conditions to introduce the morpholine sulfonyl group.
Formation of the thiourea moiety: Finally, the compound is treated with thiourea to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichlorobenzoyl)-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl or morpholine sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
3-(2,4-dichlorobenzoyl)-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorobenzoyl)-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is another thiourea derivative with similar structural features but different substituents.
4-(3,4-dichlorobenzoyl)morpholine: This compound shares the dichlorobenzoyl and morpholine groups but lacks the thiourea moiety.
Uniqueness
3-(2,4-dichlorobenzoyl)-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea is unique due to the combination of its dichlorobenzoyl, morpholine sulfonyl, and thiourea groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H17Cl2N3O4S2 |
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Molecular Weight |
474.4 g/mol |
IUPAC Name |
2,4-dichloro-N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C18H17Cl2N3O4S2/c19-12-1-6-15(16(20)11-12)17(24)22-18(28)21-13-2-4-14(5-3-13)29(25,26)23-7-9-27-10-8-23/h1-6,11H,7-10H2,(H2,21,22,24,28) |
InChI Key |
GGTHWRVLTDLYPA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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